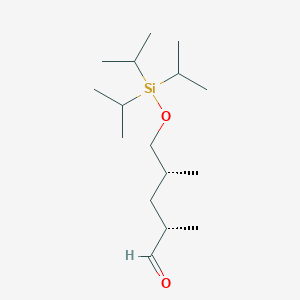![molecular formula C25H26O3 B14189220 1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) CAS No. 919356-00-6](/img/structure/B14189220.png)
1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene is an organic compound characterized by its unique structure, which includes an allyloxy group and two methoxybenzyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 4-methoxybenzyl alcohol in the presence of a base, followed by the introduction of the allyloxy group. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The methoxybenzyl groups can be reduced to form the corresponding benzyl alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene depends on its specific application. In chemical reactions, the allyloxy group can act as a nucleophile or electrophile, participating in various organic transformations. The methoxybenzyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors.
Comparación Con Compuestos Similares
- 1-(Allyloxy)-3,5-bis(4-methoxyphenyl)benzene
- 1-(Allyloxy)-3,5-bis(4-methylbenzyl)benzene
- 1-(Allyloxy)-3,5-bis(4-hydroxybenzyl)benzene
Uniqueness: 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene is unique due to the presence of both allyloxy and methoxybenzyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel materials and bioactive compounds.
Propiedades
Número CAS |
919356-00-6 |
|---|---|
Fórmula molecular |
C25H26O3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1,3-bis[(4-methoxyphenyl)methyl]-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C25H26O3/c1-4-13-28-25-17-21(14-19-5-9-23(26-2)10-6-19)16-22(18-25)15-20-7-11-24(27-3)12-8-20/h4-12,16-18H,1,13-15H2,2-3H3 |
Clave InChI |
ODJOKCXEIUIZOY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=CC(=CC(=C2)OCC=C)CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetic acid](/img/structure/B14189140.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)



![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)





![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)

